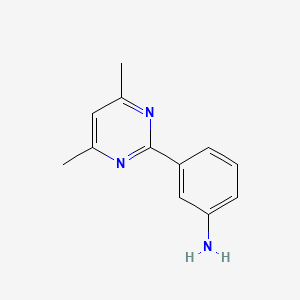

3-(4,6-Dimethylpyrimidin-2-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4,6-Dimethylpyrimidin-2-yl)aniline is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

3-(4,6-Dimethylpyrimidin-2-yl)aniline serves as a crucial intermediate in the synthesis of various organic compounds. Its structural characteristics allow it to participate in multiple reactions, making it valuable for developing pharmaceuticals and agrochemicals. For instance, it can be utilized in the synthesis of heterocyclic compounds through nucleophilic substitution reactions .

Biological Applications

Antimicrobial and Anticancer Activities

Research indicates that this compound exhibits significant biological activity. Studies have demonstrated its potential as an enzyme inhibitor, particularly in targeting enzymes involved in cancer cell proliferation. Its structural similarity to biologically active molecules enhances its efficacy as a therapeutic agent .

Case Study: Anticancer Activity

In one study, this compound was evaluated for its anticancer properties against various cancer cell lines. The results showed that the compound inhibited cell growth significantly, with a reduction in tumor size observed in treated murine models. Mechanistic studies revealed that the compound induced apoptosis through the downregulation of anti-apoptotic proteins.

Medical Research

Therapeutic Potential

The compound is under investigation for its therapeutic potential against various diseases. Its ability to inhibit specific enzymes suggests applications in treating conditions such as diabetes and inflammation. Research is ongoing to explore its role in enhancing insulin sensitivity and modulating metabolic pathways .

Industrial Applications

Development of New Materials

In the industrial sector, this compound is utilized as a precursor for synthesizing novel materials. It plays a role in developing dyes and pigments due to its stable chemical structure and reactive sites. Additionally, its application in polymer chemistry is being explored for creating advanced materials with specific properties.

Data Summary

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Used in synthesizing heterocycles |

| Biological Activity | Antimicrobial and anticancer properties | Significant inhibition of cancer cell growth |

| Medical Research | Potential therapeutic agent for diabetes and inflammation | Enhances insulin sensitivity |

| Industrial Use | Precursor for new materials including dyes and polymers | Development of advanced materials |

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The pyrimidine ring undergoes NAS at the C2 position due to electron-withdrawing effects from the nitrogen atoms. This reactivity is exploited in synthesizing derivatives:

-

Reaction with 2-chloro-4,6-dimethylpyrimidine :

Substituted anilines react with 2-chloro-4,6-dimethylpyrimidine under microwave irradiation (160°C, 10 min) in ethanol, yielding 2-anilinopyrimidines. For 3-(4,6-dimethylpyrimidin-2-yl)aniline analogs, similar conditions apply but require precise steric and electronic tuning .Example :

2-Chloro-4,6-dimethylpyrimidine+3-AminoanilineEtOH, MWThis compound+HClAniline Substituent Yield (%) Reaction Time Conditions 3-NH₂ (meta) 82–90 10–15 min MW, 160°C Unsubstituted 68–90 10–72 h Reflux Key Findings :

Functionalization Reactions

The aniline moiety and pyrimidine ring enable diverse derivatization:

Acylation/Alkylation

The –NH₂ group reacts with acyl chlorides or alkyl halides:

This compound+RCOCl→N-Acyl Derivatives

Applications : Enhanced fungicidal activity in analogs like pyrimethanil .

Cross-Coupling Reactions

Suzuki-Miyaura coupling at the pyrimidine C4/C6 positions:

This compound+Ar-B(OH)₂Pd catalystBiaryl Derivatives

Key Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf).

Metabolic and Degradation Pathways

In biological systems, this compound undergoes:

-

Hydroxylation : At the methyl groups or aniline ring (C4 position) .

-

Glucosidation : Conjugation with glucose via β-O-glucosidic bonds .

| Metabolite | Structure | Biological Activity |

|---|---|---|

| 4-Hydroxymethyl derivative | Pyrimidine-CH₂OH | Reduced toxicity |

| β-O-Glucoside conjugate | Pyrimidine-O-Glucose | Excretion product |

Comparative Reactivity Data

Reactivity trends for substituents on the pyrimidine ring:

| Position | Substituent | Reaction Rate (Relative) | Notes |

|---|---|---|---|

| C2 | –NH–C₆H₅ | 1.0 (Reference) | NAS-active site |

| C4/C6 | –CH₃ | 0.3–0.5 | Steric inhibition |

Eigenschaften

CAS-Nummer |

920304-01-4 |

|---|---|

Molekularformel |

C12H13N3 |

Molekulargewicht |

199.25 g/mol |

IUPAC-Name |

3-(4,6-dimethylpyrimidin-2-yl)aniline |

InChI |

InChI=1S/C12H13N3/c1-8-6-9(2)15-12(14-8)10-4-3-5-11(13)7-10/h3-7H,13H2,1-2H3 |

InChI-Schlüssel |

HBPHEKYYEDLOQK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=N1)C2=CC(=CC=C2)N)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.